molecular formula C4H7N3S B2766902 n-(2-Cyanoethyl)thiourea CAS No. 30381-21-6

n-(2-Cyanoethyl)thiourea

Cat. No.: B2766902
CAS No.: 30381-21-6
M. Wt: 129.18
InChI Key: VXNXBSIHSBVJOA-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)thiourea is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. It is an organosulfur compound, which means it contains sulfur atoms in its molecular structure. The presence of the cyanoethyl group attached to the thiourea moiety gives it distinct properties that are valuable in scientific research and industrial applications.

Preparation Methods

The synthesis of N-(2-Cyanoethyl)thiourea typically involves the reaction of thiourea with 2-chloroacetonitrile under controlled conditions. This reaction is a nucleophilic substitution where the thiourea acts as a nucleophile, attacking the electrophilic carbon in 2-chloroacetonitrile, resulting in the formation of this compound . The reaction conditions often include the use of a solvent such as ethanol or water and may require heating to facilitate the reaction.

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-(2-Cyanoethyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include sulfoxides and sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of these reactions are the corresponding amines.

    Substitution: this compound can undergo nucleophilic substitution reactions with various electrophiles.

Scientific Research Applications

N-(2-Cyanoethyl)thiourea has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the formation of various derivatives with potential biological activity.

    Biology: this compound has been studied for its potential antibacterial, antioxidant, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological processes.

    Medicine: The compound’s potential anticancer and anti-inflammatory properties make it a candidate for drug development. It has been investigated for its ability to inhibit certain enzymes and pathways involved in disease progression.

    Industry: In industrial applications, this compound is used as a stabilizer and additive in various formulations.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of disease-related pathways, making this compound a potential therapeutic agent .

In addition to enzyme inhibition, this compound can also interact with cellular receptors and signaling pathways, modulating their activity and influencing cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

N-(2-Cyanoethyl)thiourea is part of a broader class of compounds known as thioureas. Similar compounds include:

    Thiourea: The parent compound of this class, with the chemical formula SC(NH2)2.

    N-Methylthiourea: A derivative of thiourea with a methyl group attached to the nitrogen atom. It is used in the synthesis of pharmaceuticals and agrochemicals.

    N-Phenylthiourea: A thiourea derivative with a phenyl group attached to the nitrogen atom.

This compound stands out due to the presence of the cyanoethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other thiourea derivatives in terms of reactivity and potential biological activity .

Properties

IUPAC Name

2-cyanoethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c5-2-1-3-7-4(6)8/h1,3H2,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNXBSIHSBVJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=S)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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